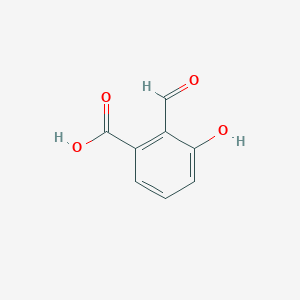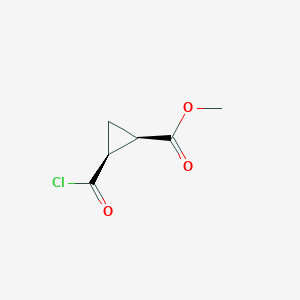
2-Formyl-3-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-3-hydroxybenzoic acid is a chemical compound with the molecular formula C8H6O4 . It has a molecular weight of 166.13 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The InChI code for 2-Formyl-3-hydroxybenzoic acid is 1S/C8H6O4/c9-4-6-5(8(11)12)2-1-3-7(6)10/h1-4,10H,(H,11,12) . This indicates the presence of 8 carbon atoms, 6 hydrogen atoms, and 4 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
2-Formyl-3-hydroxybenzoic acid is a solid substance under normal conditions . It has a molecular weight of 166.13 . The compound is stored at room temperature in an inert atmosphere .Aplicaciones Científicas De Investigación
Novel Receptors for Ca2+ Recognition
2-Formyl-3-hydroxybenzoic acid derivatives have been identified as novel receptors for calcium (Ca2+) recognition. Modified salen-type compounds, consisting of 3-formyl-2-hydroxybenzoic acid, show potential for specific recognition of Ca2+ in water. This is indicated by a significant red shift of the absorption band and quenching of fluorescence emission, which suggests applications in calcium sensing and analysis (Cheng & Liu, 2000).
Synthesis of Organic Compounds
2-Formyl-3-hydroxybenzoic acid is a precursor in the synthesis of various organic compounds. For example, 5-substituted 2-hydroxy-1,3-benzenedicarbaldehydes and 5-substituted 3-formyl-3-formyl-2-hydroxybenzoic acids have been prepared from it through selective oxidation. This synthesis process finds its importance in the production of compounds used in various chemical and pharmaceutical applications (Hu & Hu, 1991).
Synthesis of 3-formyl-4-hydroxyl Benzoic Acid
Another derivative, 3-formyl-4-hydroxyl benzoic acid, has been synthesized from hydroxybenzoic acid and chloroform. This synthesis, involving phase transfer catalysts and sodium hydroxide solution, highlights the chemical versatility and reactivity of the parent compound, 2-formyl-3-hydroxybenzoic acid. The yield and efficiency of this process could have implications in various chemical manufacturing processes (Meng-xia, 2012).
Antifungal Activity
2-Formyl-3-hydroxybenzoic acid derivatives also exhibit significant biological activity. For instance, hexyl 2-formyl-3-hydroxybenzoate, a cuticular constituent of the bulb mite Rhizoglyphus robini, has shown potent antifungal properties. This suggests its potential use in agricultural and biological control applications (Leal, Kuwahara, & Suzuki, 1990).
Bioorthogonal Coupling Reactions
Combining 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid, a reaction involving a derivative of 2-formyl-3-hydroxybenzoic acid, results in stable boron-nitrogen heterocycles. This reaction, occurring in neutral aqueous solution, is significant for bioorthogonal coupling reactions, useful in protein conjugation and other biochemical processes (Dilek, Lei, Mukherjee, & Bane, 2015).
Corrosion Inhibition
3-Hydroxybenzoic acid, a related compound to 2-formyl-3-hydroxybenzoic acid, has been studied as a corrosion inhibitor for AISI 316L stainless steel in environmentally friendly pickling solutions. This research indicates the potential of such compounds in industrial applications where corrosion resistance is crucial (Narváez, Cano, & Bastidas, 2005).
Photodegradation of Parabens
Studies on the photochemical degradation of parabens, which include hydroxybenzoic acid derivatives, have shown efficient degradation using ultraviolet C lamps. Understanding the degradation pathway of such compounds is vital in environmental chemistry and pollution control (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).
Antibacterial Properties
The antibacterial properties of 3-Farnesyl-2-hydroxybenzoic acid, derived from Piper multiplinervium and related to 2-formyl-3-hydroxybenzoic acid, demonstrate the potential medicinal applications of these compounds. Its effectiveness against both Gram-positive and Gram-negative bacteria underscores its potential in developing new antibacterial agents (Malami, Gibbons, & Malkinson, 2014).
Safety and Hazards
The safety information for 2-Formyl-3-hydroxybenzoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
Propiedades
IUPAC Name |
2-formyl-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-4-6-5(8(11)12)2-1-3-7(6)10/h1-4,10H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHSDOFDWLGWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-3-hydroxybenzoic acid | |
CAS RN |
1243461-12-2 |
Source


|
| Record name | 2-formyl-3-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2536644.png)
![Trans-1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/no-structure.png)
![6-(piperidin-1-ylsulfonyl)-2-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2536647.png)


![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2536654.png)


![2-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2536657.png)
![[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2536658.png)
![Ethyl 3-(4-chlorophenyl)-5-[(4-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536662.png)

![4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2536665.png)
